molecular formula CrO3<br>H2CrO4<br>CrH2O4 B076003 Chromic acid CAS No. 7738-94-5

Chromic acid

Cat. No. B076003
CAS RN: 7738-94-5
M. Wt: 118.01 g/mol
InChI Key: KRVSOGSZCMJSLX-UHFFFAOYSA-L
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Description

Synthesis Analysis

Chromic acid can be synthesized through the reaction of chromium trioxide with water. It is also formed by adding sulfuric acid to a dichromate solution, which results in the formation of a complex mixture containing chromic acid.

Molecular Structure Analysis

The molecular structure of chromic acid consists of a chromium atom centrally located and double-bonded to four oxygen atoms, forming a tetrahedral shape. This configuration is crucial for its oxidizing properties.

Chemical Reactions and Properties

Chromic acid acts as a strong oxidizing agent, capable of oxidizing organic compounds such as alcohols to ketones or carboxylic acids. Its reactivity is exploited in various organic synthesis processes, including the oxidation of alkanes and the catalytic oxidation of ethane with hydrogen peroxide, demonstrating its broad utility in chemical transformations.

Physical Properties Analysis

As a strong acid and oxidizing agent, chromic acid is highly corrosive and can cause severe burns upon contact with skin. It is typically found in aqueous solution form, exhibiting a dark red color.

Chemical Properties Analysis

Chromic acid’s chemical properties are characterized by its ability to undergo reduction from the hexavalent to the trivalent state of chromium, showcasing its dynamic redox behavior. This transition underpins its application in various industrial and chemical processes, such as the environmental remediation of pollutants like reducing hexavalent chromium in soils and waters, highlighting its significance in both synthetic chemistry and environmental science.

For detailed study and further reading, here are some references:

  • Synthesis and applications in organic synthesis by Uemura et al. (1991) (Uemura et al., 1991).
  • Study on chromium(III) complex synthesis and properties by Liu et al. (2006) (Liu et al., 2006).
  • Research on chromic acid catalysis in oxidation reactions by Shul’pin et al. (2000) (Shul’pin et al., 2000).

Scientific Research Applications

  • Digestibility Measurement in Feeds : Chromic oxide, an insoluble form of chromium, is used as a marker in measuring the apparent digestibility of feeds in various animals. The study by Divakaran, Obaldo, and Forster (2002) demonstrated the use of chromic oxide in shrimp feeds, highlighting methods for its quantitative determination, which involves converting it to a water-soluble hexavalent form for spectrophotometric measurement or colorimetry with diphenylcarbazide (Divakaran, Obaldo, & Forster, 2002).

  • Chromium Recovery from Electroplating Processes : Salazar, Ortiz, and Irabien (1991) explored the recovery of chromium from sulfuric baths used in electroplating processes, a significant environmental concern. The research focused on the recovery of chromium using Emulsion Liquid Membranes (ELM) in mechanically stirred tanks, considering factors like membrane stability and operation variables (Salazar, Ortiz, & Irabien, 1991).

  • Catalysis in Oxidation Reactions : Chromic acid is an efficient catalyst for the oxidation of alkanes, including ethane, by hydrogen peroxide or tert-BuOOH. The study by Shul’pin, Süss-Fink, and Shul’pina (2000) highlights its catalytic role in producing alkyl hydroperoxides, ketones, aldehydes, and alcohols (Shul’pin, Süss-Fink, & Shul’pina, 2000).

  • Toxicological Studies : Acharya, Mishra, Tripathy, and Mishra (2006) investigated the impact of chromic acid on testicular function and oxidative stress in male Swiss mice. The study indicated significant changes in sperm count and morphology, along with alterations in antioxidant enzyme activities and lipid peroxidation levels, underscoring the toxic effects of chromic acid on reproductive health (Acharya, Mishra, Tripathy, & Mishra, 2006).

  • Chromium Content in Slags : Horckmans et al. (2019) conducted a study under the CHROMIC project to accurately assess chromium concentration in steelmaking and ferrochrome slags. This involved characterizing model streams with analytical techniques, focusing on the recovery of chromium to reduce environmental impacts (Horckmans et al., 2019).

  • Heavy Metal Adsorption : Rajeshwari et al. (2018) explored the remediation of Cr(VI) ions from aqueous solutions using a ternary biopolymer blend. This study highlights the potential of nanochitosan/polyvinyl alcohol/carboxymethyl starch blends as effective adsorbents for chromium in environmental clean-up efforts (Rajeshwari, Latha, Gomathi, Sangeetha, & Sudha, 2018).

  • Anodizing of Aluminium : Elabar et al. (2017) investigated the effects of sulfate on film growth during chromic acid anodizing of aluminium and AA 2024-T3 alloy, a process crucial for corrosion protection in aerospace applications. This study provides insights into how impurities like sulfate can influence film morphology and corrosion protection (Elabar et al., 2017).

Safety And Hazards

Chromic Acid poses significant health risks and is classified as a potential carcinogen . It may cause fire or explosion; strong oxidizer. It is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. It is fatal if inhaled .

Future Directions

Given its hazardous nature, efforts are underway to identify and use safer alternatives to chromic acid in various industries. In the realm of chrome-plating, for instance, trivalent chromium salts, which pose less of a health and environmental risk, are being increasingly used. In laboratories, less toxic cleaning agents like detergents and organic solvents are being favored over chromic acid .

Relevant papers on Chromic Acid include studies on the effect of chromic acid anodization on the corrosion resistance of Fe-based alloy coatings , and the use of chromic acid for anodizing aerospace aluminum alloys for corrosion protection .

properties

IUPAC Name

dihydroxy(dioxo)chromium
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InChI

InChI=1S/Cr.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSOGSZCMJSLX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Cr](=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H2CrO4, CrH2O4
Record name chromic acid
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DSSTOX Substance ID

DTXSID8034455
Record name Chromic(VI) acid
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Molecular Weight

118.010 g/mol
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Physical Description

CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4); [NIOSH] Dark, red-purple solid; Soluble in water; [ACGIH]
Record name Chromic acid
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Boiling Point

Decomposes at about 250 °C /Anhydrous chromic acid, chromic trioxide/
Record name CHROMIC ACID
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Solubility

In water, 1.1X10+6 mg/L at 17 °C, In water, 169 g/100 g water at 25 °C /Anhydrous chromic acid, chromic trioxide/, In water, 1854 g/L at 20 °C, Soluble in alcohol and mineral acids /Anhydrous chromic acid/, For more Solubility (Complete) data for CHROMIC ACID (6 total), please visit the HSDB record page.
Record name CHROMIC ACID
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Density

1.67-2.82 /Anhydrous chromic acid/
Record name CHROMIC ACID
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Mechanism of Action

The strong oxidizing potential of chromium(VI) compounds explain much of their irritating and toxic properties. /Chromium(VI) compounds/
Record name CHROMIC ACID
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Product Name

Chromic acid

Color/Form

Dark purplish-red crystals /Anhydrous chromic acid/, Red ortho crystals /Anhydrous chromic acid, chromic trioxide/, Brown solid

CAS RN

7738-94-5
Record name Chromic acid (H2CrO4)
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Record name CHROMIC ACID
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Record name CHROMIC ACID
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Melting Point

196 °C /Anhydrous chromic acid/
Record name CHROMIC ACID
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Synthesis routes and methods I

Procedure details

Disclosed is an improvement on a process in which sodium chromate is reacted with sulfuric acid to produce sodium bichromate and sodium sulfate, and the sodium bichromate is reacted with sulfuric acid to produce chromic acid and sodium bisulfate. In the improvement, the sodium sulfate and sodium bisulfate are reacted with hydrogen chloride to produce sulfuric acid, which is recycled, and sodium chloride.
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Synthesis routes and methods II

Procedure details

A solution of chromic acid was prepared by dissolving 106.88 g chromium trioxide in 400 ml water and then adding 92 ml concentrated sulfuric acid. This solution is added in dropwise fashion over a 3 hr. period to an ice cooled, stirred solution of 120 g 3-cyclohexyl-1-propyn-3-ol in 175 ml acetone. The resulting mixture was diluted with 500 ml water and the product was extracted into 1 liter of diethyl ether. The ether extract was washed with 250 ml saturated sodium bisulfite solution and was dried over sodium sulfate. The diethyl ether was removed by distillation under nitrogen atmosphere and the resulting residue was purified by Kugelrohr distillation (65° C., 0.1 mm Hg) to give 84.9 g of 1-cyclohexyl-2-propyn-1-one as an oil: MS m/z=136 (M+) Caled. for C9H12O:C, 79.37; H, 8.88. Found:C, 79.24; H, 8.6.
Quantity
106.88 g
Type
reactant
Reaction Step One
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Quantity
400 mL
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solvent
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92 mL
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reactant
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Name
ice
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0 (± 1) mol
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120 g
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175 mL
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500 mL
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Synthesis routes and methods III

Procedure details

Commercial (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid (30 g, 0.13 mol) was dissolved in acetone (1500 ml). A mechanical stirrer was placed in the flask and the solution stirred vigorously. A freshly made solution of 8N chromic acid was prepared by dissolving chromium trioxide (66.7 g, 0.667 mol) in water (40 ml), adding concentrated sulphuric acid (53.3 ml) and adding enough water to bring the solution volume to 115 ml. The 8N chromic acid solution (115 ml) was then added dropwise over a period of 30 minutes with continued vigorous stirring, the reaction's exotherm being maintained at the optimal temperature of 25° C. by the use of an ice bath. After the complete addition of the chromic acid, the reaction mixture was stirred for a further 15 minutes—maintaining the optimal temperature of 25° C. The reaction mixture was then quenched by the addition of methanol (20 ml). Exotherm controlled by the use of an ice bath and, if necessary, direct addition of a small amount of crushed ice to the reaction mixture itself. The reaction mixture was filtered through a Celite pad and then concentrated in vacuo. The resulting acidic solution was then extracted with ethyl acetate (3×300 ml) and the combined organic layers washed with brine (2×100 ml). Organics then dried with magnesium sulfate and concentrated in vacuo. Crude product recrystallised from ethyl acetate to give the white crystalline product, (2S)-1-(tert-butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid (22.55 g, 76%). The antipodal intermediate, (2R)-1-(tert-butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid, was made according to the same protocol, starting from commercial (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1500 mL
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66.7 g
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40 mL
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53.3 mL
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115 mL
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Synthesis routes and methods IV

Procedure details

A solution of chromic acid was prepared by dissolving 106.88 g chromium trioxide in 400 ml water and then adding 92 ml concentrated sulfuric acid. This solution was added in dropwise fashion over a 3 hr. period to an ice cooled, stirred solution of 120 g 3 cyclohexyl-1-propyn-3-ol, prepared as shown in Preparation 1, in 175 ml acetone. The resulting mixture was diluted with 500 ml water and the product was extracted into 1 liter of diethyl ether. The ether extract was washed with 250 ml saturated sodium bisulfite solution and was dried over sodium sulfate. The diethyl ether was removed by distillation under nitrogen atmosphere and the resulting residue was purified by Kugelrohr distillation (65° C., 0.1 mm Hg) to give 84.9 g of 3-cyclohexylprop-1-yn-3-one as an oil: MS m/z=136 (M+) Calcd. for C9H12O: C, 79.37; H, 8.88. Found: C, 79.24; H, 8 60.
Quantity
106.88 g
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reactant
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400 mL
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92 mL
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175 mL
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500 mL
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Citations

For This Compound
98,300
Citations
J Rocek, AE Radkowsky - Journal of the American Chemical …, 1973 - ACS Publications
… is essentially stable toward chromic acid andto the acidic medium … yield of this aldehyde by chromic acid oxidation of … and Dojarenko14 in their chromic acid oxidation of cyclobutanol …
Number of citations: 124 pubs.acs.org
A Walkley, IA Black - Soil science, 1934 - journals.lww.com
… of 1.6 per cent chromic acid in concentrated sulfuric … chromic acid is then titrated with ferrous ammonium sulfate in the presence of diphenylamine and from the amount of chromic acid …
Number of citations: 953 journals.lww.com
H Royle - Environmental Research, 1975 - Elsevier
… atmospheric analyses for chromic acid concentration before … between 0.18 and 1.4 mg of chromic acid per cubic meter of air; … for chromic acid mist measured as chromic acid anhydride (…
Number of citations: 133 www.sciencedirect.com
FH Westheimer - Chemical reviews, 1949 - ACS Publications
… How these stoichiometrical considerations indicate the valence of the unstable intermediate may be shown by considering the chromic acid oxidation of iodide ions which …
Number of citations: 458 pubs.acs.org
KB Wiberg, G Foster - Journal of the American Chemical Society, 1961 - ACS Publications
… The chromic acid oxidation of (+ )-3-methylheptane in 91% acetic acidgave (+ )-3-methyl-3-… We have recently studied the chromic acid oxidation of diphenylmethane in 91-95% acetic …
Number of citations: 104 pubs.acs.org
HC Brown, CP Garg - Journal of the American Chemical Society, 1961 - ACS Publications
… We wish to report a simple, convenient procedure for chromic acid oxidations which converts … oxidation by chromic acid. In the course of studying the direct chromic acid oxidation of …
Number of citations: 355 pubs.acs.org
SH Lin, CD Kiang - Chemical Engineering Journal, 2003 - Elsevier
… In summary, the multi-step ion exchange works this way: the chromic acid is captured from the waste acid solution in the first step using the OH-type ion exchange resin and converted to …
Number of citations: 155 www.sciencedirect.com
GW Critchlow, KA Yendall, D Bahrani, A Quinn… - International Journal of …, 2006 - Elsevier
… The present study is concerned with replacement of chromic acid anodising (CAA) a prebond treatment process used in structural or secondary applications, particularly within the …
Number of citations: 214 www.sciencedirect.com
DL Heanes - Communications in soil science and plant analysis, 1984 - Taylor & Francis
… This aspect needs reassessment in view of the possibility that fine grinding might improve the digestibility of organic-C by increasing the area of contact between the chromic acid and …
Number of citations: 823 www.tandfonline.com
Y Loubières, A Lassence, M Bernier… - Journal of Toxicology …, 1999 - Taylor & Francis
Case Report: We report a 35-year-old woman who developed severe acidosis, massive gastrointestinal hemorrhage, acute renal failure, and hepatic injury following ingestion of …
Number of citations: 98 www.tandfonline.com

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